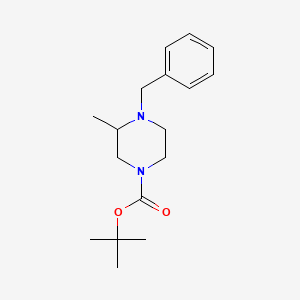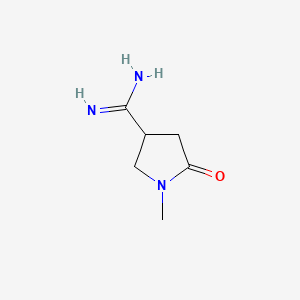![molecular formula C13H11N3O B13874158 N-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B13874158.png)
N-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline is a heterocyclic compound that features an oxazole ring fused to a pyridine ring, with an aniline group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline typically involves multicomponent reactions. One common method includes the reaction of 2-aminopyridin-3-ol with dimethyl phthalate and anilines in the presence of an ionic liquid such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) at 80–85°C for 90–120 minutes . This method is advantageous due to its good yields, straightforward protocol, and environmental friendliness.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of multicomponent reactions and ionic liquids suggests that scalable and environmentally benign methods could be developed for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The aniline group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce halogenated derivatives.
Applications De Recherche Scientifique
N-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline has several scientific research applications:
Chemistry: It is used in the synthesis of novel heterocyclic compounds with potential biological activities.
Industry: The compound’s unique structure makes it a candidate for materials science applications, including the development of new polymers and materials.
Mécanisme D'action
The mechanism of action of N-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit collagen prolyl-4-hydroxylase, an enzyme involved in collagen synthesis . This inhibition leads to reduced collagen production, which is beneficial in treating fibrotic conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also exhibit a wide range of pharmacological activities, including anti-fibrotic properties.
Oxazolo[5,4-b]pyridin-2-yl derivatives: These compounds share a similar core structure and have been studied for their potential biological activities.
Uniqueness
N-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline is unique due to its specific combination of an oxazole ring fused to a pyridine ring with an aniline group
Propriétés
Formule moléculaire |
C13H11N3O |
|---|---|
Poids moléculaire |
225.25 g/mol |
Nom IUPAC |
N-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline |
InChI |
InChI=1S/C13H11N3O/c1-14-10-5-2-4-9(8-10)13-16-12-11(17-13)6-3-7-15-12/h2-8,14H,1H3 |
Clé InChI |
WITQGRQQRVDMII-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC=CC(=C1)C2=NC3=C(O2)C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-benzyl-1,8-Diazaspiro[4.5]decane](/img/structure/B13874149.png)
![2-[4-(Furan-2-yl)piperazin-1-yl]-6,7-dimethoxyquinolin-4-amine](/img/structure/B13874151.png)




